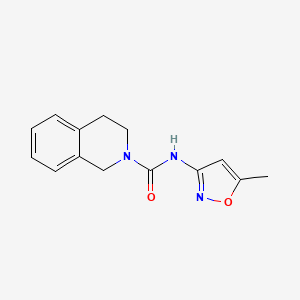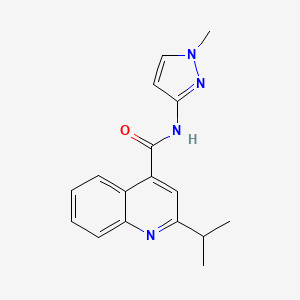
N-(1-methylpyrazol-3-yl)-2-propan-2-ylquinoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-methylpyrazol-3-yl)-2-propan-2-ylquinoline-4-carboxamide, also known as MPIQ, is a synthetic compound used in scientific research. It has been found to have potential applications in the field of neuroscience, particularly in the study of neuronal signaling pathways and the treatment of neurological disorders.
Mécanisme D'action
N-(1-methylpyrazol-3-yl)-2-propan-2-ylquinoline-4-carboxamide acts as a positive allosteric modulator of the GABA-A receptor, enhancing the binding of GABA to the receptor and increasing its activity. This results in an increase in inhibitory neurotransmission, leading to a decrease in neuronal excitability.
Biochemical and Physiological Effects:
Studies have shown that N-(1-methylpyrazol-3-yl)-2-propan-2-ylquinoline-4-carboxamide can enhance the activity of the GABA-A receptor in a dose-dependent manner, leading to an increase in inhibitory neurotransmission. This can result in a decrease in neuronal excitability, leading to a reduction in seizures and anxiety-like behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1-methylpyrazol-3-yl)-2-propan-2-ylquinoline-4-carboxamide in lab experiments is its specificity for the GABA-A receptor, which allows for targeted modulation of neuronal activity. However, its potency and efficacy may vary depending on the experimental conditions, and further studies are needed to fully understand its effects.
Orientations Futures
There are several potential future directions for the study of N-(1-methylpyrazol-3-yl)-2-propan-2-ylquinoline-4-carboxamide. One area of interest is its potential use in the treatment of neurological disorders such as epilepsy, anxiety, and depression. Further studies are needed to fully understand its efficacy and potential side effects. Additionally, the development of more potent and selective compounds based on N-(1-methylpyrazol-3-yl)-2-propan-2-ylquinoline-4-carboxamide could lead to the discovery of new therapeutic targets for neurological disorders.
Méthodes De Synthèse
N-(1-methylpyrazol-3-yl)-2-propan-2-ylquinoline-4-carboxamide can be synthesized through a multi-step process involving the reaction of various chemical compounds. One method involves the reaction of 2-amino-3-cyanopyrazine with 2-bromoacetophenone, followed by reaction with isopropylamine and 4-chloro-2-methylquinoline-3-carboxylic acid. The resulting product is then subjected to further reactions to yield N-(1-methylpyrazol-3-yl)-2-propan-2-ylquinoline-4-carboxamide.
Applications De Recherche Scientifique
N-(1-methylpyrazol-3-yl)-2-propan-2-ylquinoline-4-carboxamide has been found to have potential applications in the study of neuronal signaling pathways, particularly in the modulation of the GABA-A receptor. It has also been studied for its potential use in the treatment of neurological disorders such as epilepsy, anxiety, and depression.
Propriétés
IUPAC Name |
N-(1-methylpyrazol-3-yl)-2-propan-2-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-11(2)15-10-13(12-6-4-5-7-14(12)18-15)17(22)19-16-8-9-21(3)20-16/h4-11H,1-3H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRABHFOIRUDXIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2C(=C1)C(=O)NC3=NN(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methylpyrazol-3-yl)-2-propan-2-ylquinoline-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(E)-1-(2-chlorophenyl)-3-oxo-3-(4-sulfamoylanilino)prop-1-en-2-yl]benzamide](/img/structure/B7465006.png)


![6-Ethyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7465012.png)
![3-(4-Ethylphenyl)-2-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]sulfanylquinazolin-4-one](/img/structure/B7465021.png)
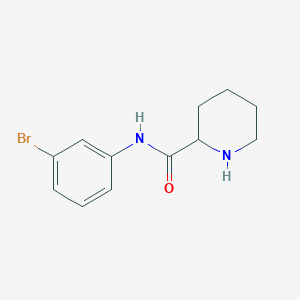
![N-(4-chloro-3-nitrophenyl)-3-[[2-chloro-5-(trifluoromethyl)phenyl]sulfamoyl]benzamide](/img/structure/B7465033.png)
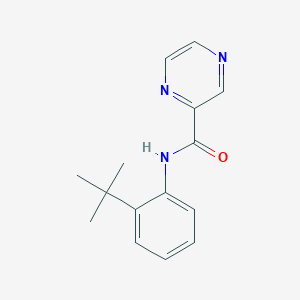

![N-[(2-methylphenyl)methyl]ethanesulfonamide](/img/structure/B7465057.png)
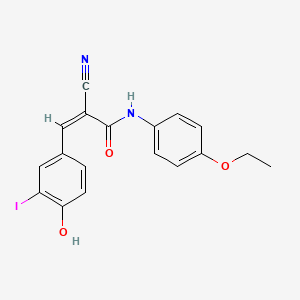
![[2-[(6-Nitro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl] hexanoate](/img/structure/B7465069.png)
![4-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B7465090.png)
